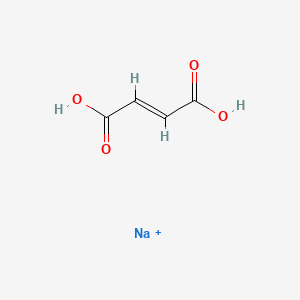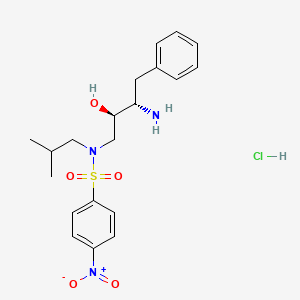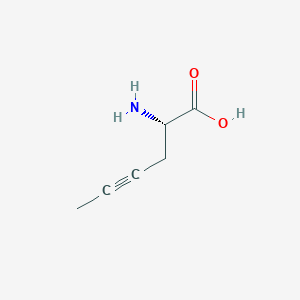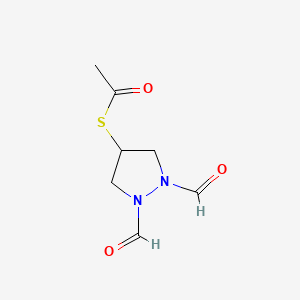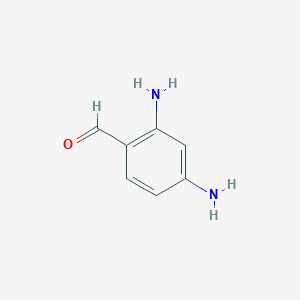
2,4-Diaminobenzaldehyde
Übersicht
Beschreibung
2,4-Diaminobenzaldehyde is an organic compound with the molecular formula C7H8N2O. It is characterized by the presence of two amino groups attached to the benzene ring at the 2 and 4 positions, and an aldehyde group at the 1 position. This compound is a yellow crystalline solid and is used as a reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Diaminobenzaldehyde can be synthesized through various methods. One common method involves the reduction of 2,4-dinitrobenzaldehyde using iron dust and acetic acid under nitrogen atmosphere. The reaction is carried out in a 5-liter flask with mechanical stirring and temperature control .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic hydrogenation of 2,4-dinitrobenzaldehyde. This method is preferred due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Diaminobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: 2,4-Diaminobenzoic acid.
Reduction: 2,4-Diaminobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Diaminobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antifungal agents.
Industry: It is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2,4-diaminobenzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The aldehyde group plays a crucial role in forming covalent bonds with nucleophilic residues in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrobenzaldehyde: Differing by the presence of nitro groups instead of amino groups.
2,4-Dihydroxybenzaldehyde: Differing by the presence of hydroxyl groups instead of amino groups.
Uniqueness: 2,4-Diaminobenzaldehyde is unique due to its dual amino groups, which provide distinct reactivity and make it a versatile reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance .
Eigenschaften
IUPAC Name |
2,4-diaminobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFJRVFZHAPENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456828 | |
| Record name | 2,4-diaminobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98276-57-4 | |
| Record name | 2,4-diaminobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the coordination capabilities of 2,4-diaminobenzaldehyde with metal ions?
A: Research demonstrates that this compound can act as a precursor to Schiff base ligands. When reacted with compounds like 4-amino-3,5-dimercapto-1,2,4-triazole, it forms a Schiff base capable of coordinating with various metal ions. [] This ligand, with its azomethine nitrogen and deprotonated thiol sulfur atoms, forms five-membered heterochelates with metal ions such as Mn(II), Cu(II), and Zn(II). [] The resulting complexes have been shown to exhibit an octahedral geometry around the metal ions. []
Q2: Can this compound undergo degradation, and if so, what are the key intermediates and pathways involved?
A: Yes, this compound can be degraded by persulphate (PS) in aqueous solutions under near-neutral pH conditions. [] This degradation process is influenced by the concentration of PS. [] Interestingly, the degradation can occur even without additional activation, albeit at a slower rate. [] Several key intermediates have been identified during this process, including 2,4-diamino-3-hydroxy-5-sulfonicacidtoluene, 2,4-bis(vinylamino)benzaldehyde, and 3,5-diamino-4-hydroxy-2-pentene. [] These findings suggest a degradation pathway involving hydroxyl radicals and potentially PS anions and sulphate radicals. []
Q3: Are there efficient methods for synthesizing this compound?
A: Yes, research highlights an improved procedure for synthesizing this compound. This method involves the reduction of 2,4-dinitrobenzaldehyde using iron and acetic acid under meticulously controlled conditions. [, ] While the specific details of these conditions are not elaborated upon in the abstracts, the emphasis on "dose-controlled conditions" suggests the importance of precise control over reagent quantities and reaction parameters to achieve optimal yields and purity. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






